N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide: is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine moiety, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyridopyrimidine core . The final product is obtained by reacting the pyridopyrimidine derivative with tert-butyl piperidine-1-carboxylate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a cyclin-dependent kinase inhibitor for cancer treatment.
Dilmapimod: Another pyridopyrimidine derivative with potential activity against rheumatoid arthritis.
Uniqueness
N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-18(2,3)23-17(25)24-9-6-13(7-10-24)11-20-16-14-5-4-8-19-15(14)21-12-22-16/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,23,25)(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIEPCSXPYQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.